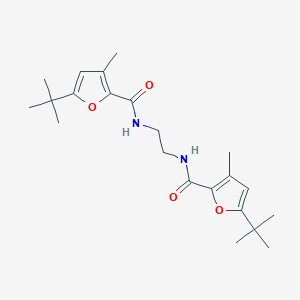

![molecular formula C15H14Cl2N2O3S B4068189 N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4068189.png)

N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide involves complex reactions and is often explored in the context of generating derivatives with potential biological activities. Studies on similar compounds, such as the synthesis and characterization of sulfonamides and their derivatives, provide insights into methodologies that could be applied to the synthesis of N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. For instance, the regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives through anodic oxidation in the presence of sulfinic acids as nucleophiles highlights a method of introducing sulfonyl groups in aromatic compounds (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide has been determined through various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms within the molecule and the spatial configuration of various substituents, which are crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide often explore their reactivity under various conditions. For example, studies on the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives shed light on the reactivity and potential tautomerism that could be relevant for understanding the chemical behavior of N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide (Branowska et al., 2022).

Wirkmechanismus

Target of Action

The primary target of N1-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is the Transient Receptor Potential Vanilloid 4 (TRPV4) . TRPV4 is a member of the TRP superfamily and has been implicated in numerous physiological processes .

Mode of Action

N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a TRPV4 channel activator . It elicits Ca2+ influx in mouse and human TRPV4-expressing cells . It evokes a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM .

Biochemical Pathways

The activation of TRPV4 channels by N1-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide leads to an increase in intracellular calcium levels . This can affect various downstream signaling pathways, including those involved in muscle contraction and cellular excitability .

Pharmacokinetics

The compound is described as a peripherally restricted antagonist , suggesting that it may have a low probability to cross the blood-brain barrier.

Result of Action

The activation of TRPV4 channels by N1-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide results in the contraction of the urinary bladder, both in the presence and absence of the urothelium . This effect was undetected in TRPV4 -/- bladders .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c1-10-2-5-12(6-3-10)23(21,22)18-9-15(20)19-14-7-4-11(16)8-13(14)17/h2-8,18H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJXEMWMJHODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-1-methyl-2-oxo-ethyl}-N-(4-methoxy-phenyl)-methanesulfonamide](/img/structure/B4068110.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4068123.png)

![6-amino-4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068127.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-[4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4068134.png)

![methyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4068146.png)

![2-(2-bromo-4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4068159.png)

![4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide](/img/structure/B4068164.png)

![2-{5-[(2-bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4068187.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4068188.png)

![N-allyl-2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068192.png)

![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}(phenyl)methanone](/img/structure/B4068201.png)